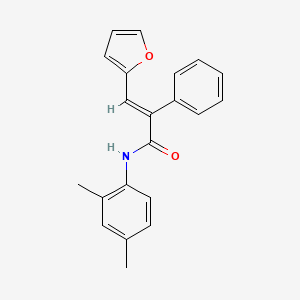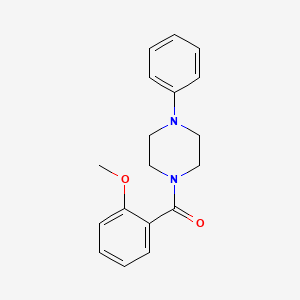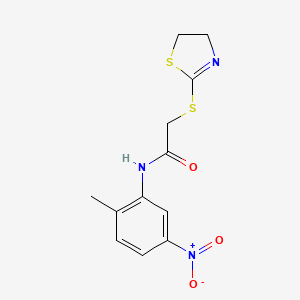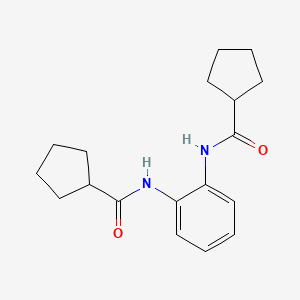
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPA is a potent and selective antagonist of the GPR40 receptor, which is involved in glucose homeostasis and insulin secretion.
Mécanisme D'action
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide acts as a selective antagonist of the GPR40 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. The GPR40 receptor is involved in glucose homeostasis and insulin secretion. By blocking the GPR40 receptor, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide inhibits glucose-stimulated insulin secretion and improves glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects, including:
1. Inhibition of glucose-stimulated insulin secretion
2. Improvement of glucose tolerance and insulin sensitivity
3. Reduction of body weight and adiposity
4. Attenuation of inflammatory responses
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has several advantages for lab experiments, including its potency and selectivity as a GPR40 receptor antagonist. However, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
For research on 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide include the development of more potent and selective GPR40 receptor antagonists, investigation of the role of the GPR40 receptor in other physiological processes, exploration of the therapeutic potential of GPR40 receptor antagonists in metabolic disorders, and evaluation of the safety and efficacy of GPR40 receptor antagonists in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide involves the reaction of 4-bromo-3-methylphenol with cyclopentylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-cyclopentyl-N-methylamine to yield 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields, including diabetes, obesity, and inflammation. In diabetes research, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In obesity research, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to reduce body weight and adiposity in animal models. In inflammation research, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to attenuate inflammatory responses in animal models.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-8-12(6-7-13(10)15)18-9-14(17)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUUQCISINDKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)


![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)